molecular formula C24H23NO2 B1162822 naphthalen-1-yl1-pentyl-1H-indole-3-carboxylate

naphthalen-1-yl1-pentyl-1H-indole-3-carboxylate

Cat. No.: B1162822
M. Wt: 357.5
InChI Key: OPGWGURMDQAFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

CBL-018 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

CBL-018 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Its applications include:

    Chemistry: Studying the structure-activity relationships of synthetic cannabinoids.

    Biology: Investigating the interaction of synthetic cannabinoids with cannabinoid receptors.

    Medicine: Exploring potential therapeutic uses and toxicological effects.

    Industry: Developing analytical standards for forensic toxicology

Mechanism of Action

CBL-018 acts as an agonist of the cannabinoid receptors, specifically the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction leads to various physiological and pharmacological effects, including modulation of neurotransmitter release and alteration of immune responses .

Comparison with Similar Compounds

CBL-018 is similar to other synthetic cannabinoids such as JWH-018, AM-2201, and CP 55,940. it is unique due to its specific structural modifications, which include the ester linkage between the indole base and the naphthalene group. This modification can influence its binding affinity and selectivity for cannabinoid receptors .

List of Similar Compounds

CBL-018’s unique structure and properties make it a valuable compound for research and forensic applications, providing insights into the pharmacology and toxicology of synthetic cannabinoids.

Properties

Molecular Formula

C24H23NO2

Molecular Weight

357.5

IUPAC Name

naphthalen-1-yl 1-pentylindole-3-carboxylate

InChI

InChI=1S/C24H23NO2/c1-2-3-8-16-25-17-21(20-13-6-7-14-22(20)25)24(26)27-23-15-9-11-18-10-4-5-12-19(18)23/h4-7,9-15,17H,2-3,8,16H2,1H3

InChI Key

OPGWGURMDQAFPD-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=CC=CC=C43

Appearance

Assay:≥98%A solution in acetonitrile

Synonyms

naphthalen-1-yl 1-Pentyl-1H-indole-3-carboxylate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.